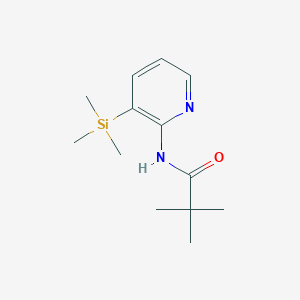![molecular formula C14H19NO3 B1339533 methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate CAS No. 922529-32-6](/img/structure/B1339533.png)
methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is an organic compound that features a benzoate ester linked to a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate typically involves the esterification of 3-methyl-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The resulting methyl 3-methyl-4-hydroxybenzoate is then subjected to a nucleophilic substitution reaction with (2S)-pyrrolidin-2-ylmethanol under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate ester can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-methyl-4-carboxybenzoic acid.
Reduction: 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with biological targets to exert its effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-methyl-4-hydroxybenzoate: Lacks the pyrrolidine moiety, making it less versatile in biological applications.
Ethyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and biological activity.
3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoic acid: The carboxylic acid form, which has different solubility and reactivity properties.
Uniqueness
Methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is unique due to the presence of both the ester and pyrrolidine functionalities, which confer a combination of chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-8-11(14(16)17-2)5-6-13(10)18-9-12-4-3-7-15-12/h5-6,8,12,15H,3-4,7,9H2,1-2H3/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZGLTGHNRXOPU-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)OCC2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)OC)OC[C@@H]2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582308 |
Source


|
| Record name | Methyl 3-methyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922529-32-6 |
Source


|
| Record name | Methyl 3-methyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1339450.png)


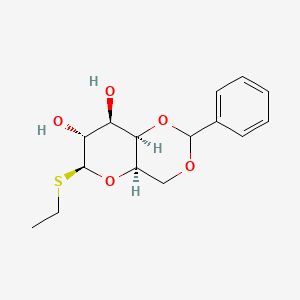

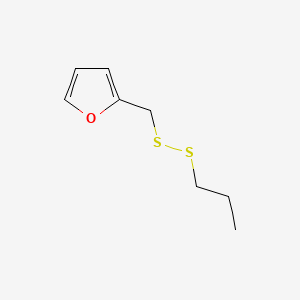
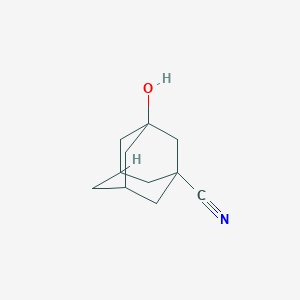

![4-Fluorobenzo[d][1,3]dioxole](/img/structure/B1339467.png)

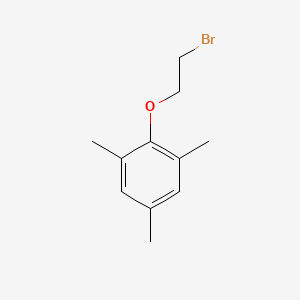
![1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1339493.png)

